2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid
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Overview
Description
2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid is a complex organic compound with a molecular formula of C8H14N2O6. This compound is known for its unique structure, which includes a benzimidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid typically involves the reaction of benzimidazole derivatives with carboxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may occur with halogens or other functional groups, facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetriacetic acid: Similar in structure but lacks the benzimidazole ring.
Iminodiacetic acid: Contains similar functional groups but has a different overall structure.
Nitrilotriacetic acid: Another related compound with similar chelating properties.
Uniqueness
What sets 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid apart is its unique benzimidazole ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
196190-63-3 |
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Molecular Formula |
C14H15N3O6 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
2-[2-[[bis(carboxymethyl)amino]methyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C14H15N3O6/c18-12(19)6-16(7-13(20)21)5-11-15-9-3-1-2-4-10(9)17(11)8-14(22)23/h1-4H,5-8H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
NDWYITVUOVYAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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